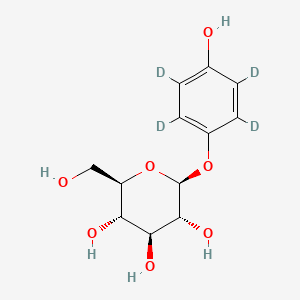
Arbutin-d4
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
阿布丁-d4 是阿布丁的氘标记衍生物,阿布丁是一种天然存在的对苯二酚葡萄糖苷。阿布丁存在于多种植物的叶片中,包括熊果(Arctostaphylos uva-ursi)。它以其抗氧化、抗炎和抗肿瘤特性而广为人知。阿布丁-d4 主要用于科学研究,以研究阿布丁的药代动力学和代谢特征,因为氘原子的存在充当示踪剂。
准备方法
合成路线和反应条件
阿布丁-d4 的合成涉及将氘原子掺入阿布丁分子中。 一种常见的方法是从乙酰溴葡萄糖和对苯二酚进行化学合成,其中使用氘标记试剂将氘原子引入最终产物 .
工业生产方法
阿布丁-d4 的工业生产通常涉及微生物发酵和生物转化过程。 例如,通过引入编码 4-羟基苯甲酸 1-羟化酶和葡萄糖基转移酶等酶的特定基因,已在大肠杆菌中建立了阿布丁的生物合成途径 。这些方法经过优化,以实现阿布丁-d4 的高产量和高纯度。
化学反应分析
反应类型
阿布丁-d4 会发生各种化学反应,包括:
氧化: 阿布丁可以氧化形成对苯二酚,对苯二酚是许多化学过程中的关键中间体。
还原: 还原反应可以将阿布丁转化回其母体对苯二酚形式。
取代: 阿布丁可以发生取代反应,其中葡萄糖苷部分被其他官能团取代。
常用试剂和条件
氧化: 常见的氧化剂包括过氧化氢和高锰酸钾。
还原: 使用硼氢化钠等还原剂。
取代: 各种酸和碱可以催化取代反应。
形成的主要产物
氧化: 对苯二酚
还原: 对苯二酚
取代: 根据引入的取代基,各种阿布丁衍生物。
科学研究应用
阿布丁-d4 由于其标记的氘原子在科学研究中被广泛使用,这些氘原子允许在代谢研究中进行精确的跟踪。一些关键应用包括:
化学: 研究阿布丁的代谢途径和降解。
生物学: 研究阿布丁对细胞过程的生物学影响。
医学: 研究阿布丁在药物开发中的药代动力学和药效学。
作用机制
阿布丁-d4 主要通过抑制酪氨酸酶发挥作用,酪氨酸酶是黑色素合成中的一种酶。 通过竞争性抑制酪氨酸酶,阿布丁-d4 减少黑色素的产生,从而导致皮肤美白效果 。 此外,阿布丁-d4 已被证明通过抑制炎症标记物和通路(例如 P13/AKT/mTOR 级联)来诱导某些癌细胞凋亡 .
相似化合物的比较
阿布丁-d4 通常与其他类似化合物进行比较,例如:
α-阿布丁: 阿布丁的异构体,具有类似的皮肤美白特性,但生物活性不同。
对苯二酚: 阿布丁的母体化合物,以其强大的皮肤美白效果而闻名,但细胞毒性更高。
脱氧阿布丁: 一种合成衍生物,具有增强的稳定性和皮肤美白功效。
属性
分子式 |
C12H16O7 |
|---|---|
分子量 |
276.28 g/mol |
IUPAC 名称 |
(2R,3S,4S,5R,6S)-2-(hydroxymethyl)-6-(2,3,5,6-tetradeuterio-4-hydroxyphenoxy)oxane-3,4,5-triol |
InChI |
InChI=1S/C12H16O7/c13-5-8-9(15)10(16)11(17)12(19-8)18-7-3-1-6(14)2-4-7/h1-4,8-17H,5H2/t8-,9-,10+,11-,12-/m1/s1/i1D,2D,3D,4D |
InChI 键 |
BJRNKVDFDLYUGJ-LNJODBDSSA-N |
手性 SMILES |
[2H]C1=C(C(=C(C(=C1O)[2H])[2H])O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)[2H] |
规范 SMILES |
C1=CC(=CC=C1O)OC2C(C(C(C(O2)CO)O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















